molecular formula C16H14BrFN2O5S B2698431 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid CAS No. 1903242-25-0

5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

Cat. No. B2698431
M. Wt: 445.26
InChI Key: XVGMYYGBDRBRQN-UHFFFAOYSA-N
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Description

The compound “5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid” is a complex organic molecule. It contains several functional groups including a bromopyridinyl group, a pyrrolidinyl group, a sulfonyl group, and a fluorobenzoic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, bromopyridines can be synthesized from pyridines using brominating agents . Pyrrolidines can be synthesized through various methods, including the cyclization of amino acids or 1,4-diketones . The sulfonyl group could potentially be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromopyridinyl group would likely contribute to the aromaticity of the molecule, while the pyrrolidinyl group would introduce a cyclic structure. The sulfonyl group would likely have a strong polar character, and the fluorobenzoic acid group would introduce both aromaticity and acidity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromopyridinyl group could potentially undergo nucleophilic aromatic substitution reactions. The pyrrolidinyl group might undergo reactions at the nitrogen atom, such as alkylation or acylation. The sulfonyl group could potentially undergo reactions with nucleophiles, and the fluorobenzoic acid group could participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Biological Activity

  • Triazole Derivatives Synthesis : The compound has been utilized in the synthesis of triazole derivatives. For example, Bayrak et al. (2009) described the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showing potential in antimicrobial applications (Bayrak et al., 2009).

  • Fluorine Substituted Steroid Derivatives : In another study, Makki et al. (2016) synthesized fluorine-substituted steroid derivatives from sulfa drugs, highlighting its use in creating new compounds with potential antimicrobial properties (Makki et al., 2016).

  • Regioselective Synthesis : Leng and Qin (2018) demonstrated the use of a related reagent for the regioselective construction of 5-sulfonylfluoro isoxazoles, showing the compound's utility in creating specific molecular structures (Leng & Qin, 2018).

  • Antibacterial and Surface Activity : Research by El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives using similar compounds, which have applications in both antimicrobial activity and as surface active agents (El-Sayed, 2006).

  • Sulfamidate-Fused Piperidin-4-ones : Liu et al. (2013) utilized a similar methodology for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones, indicating its relevance in creating biologically active compounds (Liu et al., 2013).

Other Applications

  • Radiotracer Development : Andriès et al. (2010) attempted to develop a radiotracer for positron emission tomography using a similar compound, although the specific delineation of serotonin receptors was not achieved in this study (Andriès et al., 2010).

  • Heterocyclic Nitrogen Systems : Abdel-Rahman et al. (2010) synthesized heterocyclic systems containing sulfur and nitrogen, derived from sulfa drugs and fluorine aromatic aldehyde, which may have applications in inhibiting Vitiligo diseases (Abdel-Rahman et al., 2010).

  • Novel Carbamylsulfonylation Reaction : Li et al. (2008) discovered a novel carbamylsulfonylation reaction during the synthesis of N-bridged 5,6-bicylic pyridines, which could have implications in medicinal chemistry (Li et al., 2008).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug or other useful product .

properties

IUPAC Name

5-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O5S/c17-13-2-1-6-19-15(13)25-10-5-7-20(9-10)26(23,24)11-3-4-14(18)12(8-11)16(21)22/h1-4,6,8,10H,5,7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGMYYGBDRBRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

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